molecular formula C21H30ClNO B1662158 Biperiden hydrochloride CAS No. 1235-82-1

Biperiden hydrochloride

Cat. No.: B1662158
CAS No.: 1235-82-1
M. Wt: 347.9 g/mol
InChI Key: RDNLAULGBSQZMP-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Biperiden hydrochloride primarily targets muscarinic receptors , which are a type of acetylcholine receptor . These receptors play a crucial role in the central and peripheral nervous systems, influencing various physiological functions such as heart rate, digestion, respiratory rate, salivation, and eye movement .

Mode of Action

This compound acts as a muscarinic antagonist , meaning it binds to muscarinic receptors and blocks the action of acetylcholine . This competitive antagonism at the cholinergic receptors in the corpus striatum helps restore the balance between dopamine and acetylcholine, which is often disrupted in conditions like Parkinson’s disease .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway . By blocking the action of acetylcholine at muscarinic receptors, this compound disrupts the normal functioning of this pathway, leading to a decrease in the effects of acetylcholine . This can help alleviate symptoms of diseases characterized by an overactivity of cholinergic neurons, such as Parkinson’s disease and certain drug-induced movement disorders .

Pharmacokinetics

This compound exhibits a bioavailability of approximately 33 ± 5% when administered orally . It is metabolized in the liver through hydroxylation . The elimination half-life of this compound is between 18 to 24 hours , and it is excreted through the kidneys . These ADME properties influence the compound’s bioavailability and determine the dosage and frequency of administration.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of cholinergic activity. This results in various physiological changes, including some antisecretory, antispasmodic, and mydriatic effects . In addition, this compound possesses nicotinolytic activity, which can help alleviate symptoms of nicotine poisoning . In the context of Parkinson’s disease, the reduction in cholinergic activity can help alleviate symptoms such as tremors, muscle rigidity, and abnormal gait .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s important to note that individual patient factors, such as age, liver function, kidney function, and presence of other medical conditions, can significantly influence the drug’s pharmacokinetics and overall effect .

Biochemical Analysis

Biochemical Properties

Biperiden hydrochloride is a weak peripheral anticholinergic agent, possessing some antisecretory, antispasmodic, and mydriatic effects . In addition, it possesses nicotinolytic activity . It interacts with muscarinic receptors, primarily M1, in the central and peripheral nervous systems .

Cellular Effects

This compound has been shown to have effects on various types of cells and cellular processes. It reduces the effects of certain naturally occurring chemicals in the body that may become unbalanced as a result of disease (such as Parkinson’s disease), drug therapy, or other causes . It is used to treat the stiffness, tremors, spasms, and poor muscle control of Parkinson’s disease .

Molecular Mechanism

The mechanism of action of centrally active anticholinergic drugs such as this compound is considered to relate to competitive antagonism of acetylcholine at cholinergic receptors in the corpus striatum, which then restores the balance .

Temporal Effects in Laboratory Settings

The metabolism of this compound is not completely understood, but it does involve hydroxylation

Dosage Effects in Animal Models

While specific studies detailing the dosage effects of this compound in animal models were not found, it is known that this compound has been analyzed as an alternative anticonvulsant for usage in the treatment of intoxication by organophosphorus nerve agents, such as sarin .

Metabolic Pathways

The metabolic pathways of this compound involve hydroxylation in the liver . The specific enzymes or cofactors that it interacts with are not clearly defined in the literature.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Biperiden Hydrochloride involves the synthesis of Biperiden followed by its conversion to the hydrochloride salt. One method involves the reaction of 1-bicyclo[2.2.1]hept-5-en-2-yl-1-phenyl-3-piperidin-1-yl-propan-1-ol with hydrochloric acid to form this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Biperiden Hydrochloride undergoes various chemical reactions, including:

    Oxidation: Biperiden can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in Biperiden.

    Substitution: Biperiden can undergo substitution reactions where specific functional groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Various reagents depending on the desired substitution, such as halogenating agents for halogenation reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated derivatives .

Comparison with Similar Compounds

    Trihexyphenidyl: Another muscarinic antagonist used to treat Parkinson’s disease and drug-induced movement disorders.

    Benztropine: A compound with similar anticholinergic properties used for the same indications.

    Procyclidine: Another anticholinergic agent used in the management of Parkinson’s disease and extrapyramidal symptoms.

Comparison: Biperiden Hydrochloride is unique in its specific binding affinity and selectivity for muscarinic receptors, particularly M1 receptors . Compared to Trihexyphenidyl and Benztropine, this compound may have different pharmacokinetic properties, such as bioavailability and half-life, which can influence its clinical use and effectiveness .

Properties

IUPAC Name

1-(2-bicyclo[2.2.1]hept-5-enyl)-1-phenyl-3-piperidin-1-ylpropan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29NO.ClH/c23-21(19-7-3-1-4-8-19,11-14-22-12-5-2-6-13-22)20-16-17-9-10-18(20)15-17;/h1,3-4,7-10,17-18,20,23H,2,5-6,11-16H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDNLAULGBSQZMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCC(C2CC3CC2C=C3)(C4=CC=CC=C4)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

514-65-8 (Parent)
Record name Biperiden hydrochloride [USP:BAN:JAN]
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DSSTOX Substance ID

DTXSID2047856
Record name Biperiden hydrochloride
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Molecular Weight

347.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1235-82-1
Record name Biperiden hydrochloride
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Record name Biperiden hydrochloride [USP:BAN:JAN]
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Record name Biperiden hydrochloride
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Record name Biperiden hydrochloride
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Record name Biperiden hydrochloride
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Record name BIPERIDEN HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Biperiden Hydrochloride is an anticholinergic agent that primarily acts by blocking muscarinic acetylcholine receptors [, ]. This blockade helps to restore the balance between dopaminergic and cholinergic activity in the brain, particularly in regions affected by disorders like Parkinson's disease and drug-induced Parkinsonism [, ].

A: By blocking muscarinic receptors, this compound reduces the excessive cholinergic activity that contributes to symptoms like tremors, rigidity, and bradykinesia [, ]. This results in improved motor control and reduced symptom severity in affected individuals [, ].

A: The molecular formula of this compound is C21H29NO·HCl, and its molecular weight is 347.9 g/mol [, ].

A: Yes, studies have utilized various spectroscopic techniques for the analysis of this compound. UV detection at 210 nm is commonly employed in HPLC methods for its quantification [, ]. Additionally, FTIR spectroscopy has been used to confirm the absence of drug-excipient interactions during formulation development [].

A: Studies have explored the formulation of this compound into various dosage forms, including mouth-dissolving tablets []. These formulations aim to improve patient compliance and potentially enhance bioavailability. Specific data on stability under various conditions is crucial for determining shelf life and optimal storage conditions for these formulations.

ANone: this compound is not known to possess catalytic properties. Its primary mode of action is through receptor binding and not through catalytic mechanisms.

ANone: While specific QSAR models for this compound are not extensively discussed in the provided literature, computational chemistry approaches can be valuable in understanding its interactions with muscarinic receptors, potentially leading to the design of novel anticholinergic agents with improved properties.

A: The presence of a tropine ring system is a common structural feature among anticholinergic agents. In this compound, the tropine ring system is crucial for its binding affinity to muscarinic receptors []. This structural feature contributes to the compound's ability to block acetylcholine's actions, leading to its therapeutic effects [].

A: Researchers have investigated the formulation of this compound into mouth-dissolving tablets as a potential strategy to improve patient compliance and potentially enhance bioavailability []. This approach aims to deliver the drug more effectively, potentially leading to faster onset of action and improved therapeutic outcomes.

ANone: While specific SHE regulations are not discussed in the provided literature, adhering to Good Manufacturing Practices (GMP) and relevant regulatory guidelines is essential throughout the development, manufacturing, and distribution of this compound to ensure product quality, safety, and efficacy.

A: this compound is well-absorbed after oral administration []. While specific details on its distribution are not extensively discussed in the provided literature, understanding its tissue distribution is crucial for determining its potential to cross the blood-brain barrier and exert its effects within the central nervous system.

A: this compound has been shown to be highly effective in treating drug-induced Parkinsonism [, ]. Studies comparing it to other anticholinergic agents like benzhexol (trihexyphenidyl) have demonstrated comparable efficacy in alleviating symptoms such as rigidity, tremor, and sialorrhea [, ].

A: Yes, research has explored the use of this compound in panic disorder []. Findings suggest that it can modulate the response to carbon dioxide challenge, potentially offering therapeutic benefits in managing anxiety symptoms [].

ANone: Like all medications, this compound can cause side effects, some of which can be serious. It's important to note that discussing specific side effects is outside the scope of this scientific Q&A.

ANone: Research exploring novel drug delivery systems for this compound could focus on developing formulations that allow for targeted delivery to the brain, potentially reducing systemic side effects and improving therapeutic outcomes.

ANone: Identifying reliable biomarkers that can predict the efficacy of this compound or monitor treatment response in conditions like Parkinson's disease remains an active area of research.

A: High-performance liquid chromatography (HPLC) with UV detection is a widely used technique for determining the concentration of this compound in pharmaceutical dosage forms [, ]. This method offers high sensitivity and selectivity, making it suitable for routine quality control analysis.

ANone: The potential environmental impact of this compound and its degradation pathways are not extensively studied in the provided literature. Investigating these aspects is crucial for understanding the drug's fate in the environment and developing strategies for sustainable use and disposal.

A: The dissolution rate of a drug product is a critical factor affecting its bioavailability, particularly for orally administered medications like this compound []. A faster dissolution rate generally translates to quicker absorption and onset of action.

A: Analytical methods used to quantify this compound, such as the HPLC method, require rigorous validation to ensure accuracy, precision, specificity, linearity, range, and robustness []. These validation parameters are essential for obtaining reliable and reproducible results in pharmaceutical analysis.

ANone: Stringent quality control measures are crucial throughout the manufacturing process of this compound to ensure batch-to-batch consistency, meet pharmacopoeial standards, and guarantee the safety and efficacy of the final drug product.

ANone: While these aspects are important considerations for pharmaceutical research and development, the provided literature doesn't offer specific details on these topics concerning this compound.

A: Early publications on the use of this compound as a therapeutic agent for Parkinson's disease and related disorders date back to the 1960s []. Further research established its efficacy in managing drug-induced Parkinsonism, solidifying its place in clinical practice [, ].

A: The study of this compound's interactions with the central nervous system extends beyond its therapeutic applications. Research exploring its effects on acoustic startle response in animal models provides valuable insights into the neurobiological mechanisms underlying sensorimotor gating and prepulse inhibition []. These findings contribute to a broader understanding of brain function and potential therapeutic targets for disorders affecting these processes.

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